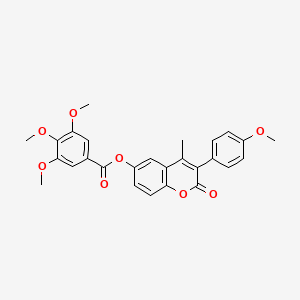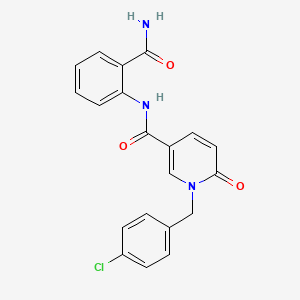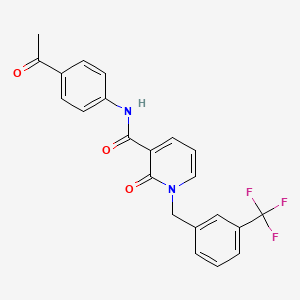
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3,4,5-trimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3,4,5-trimethoxybenzoate is a complex organic compound that belongs to the class of chromenones and benzoates. This compound is characterized by the presence of a chromenone core, substituted with a methoxyphenyl group, a methyl group, and a trimethoxybenzoate ester. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3,4,5-trimethoxybenzoate typically involves a multi-step process:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic or basic conditions.
Substitution Reactions:
Esterification: The final step involves the esterification of the chromenone derivative with 3,4,5-trimethoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and methyl groups, leading to the formation of corresponding quinones and carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the chromenone core, converting it to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3,4,5-trimethoxybenzoate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential anti-cancer, anti-inflammatory, and anti-microbial properties. It has shown activity against various cancer cell lines and pathogens.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel organic materials with specific electronic and optical properties.
Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways due to its ability to interact with specific molecular targets.
Mécanisme D'action
The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3,4,5-trimethoxybenzoate involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), inhibiting their activity.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt cellular processes such as cell division, protein folding, and redox balance, leading to anti-cancer and anti-microbial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-trimethoxybenzoic acid: A simpler analog with similar functional groups but lacking the chromenone core.
4-methoxyphenyl derivatives: Compounds with similar aromatic substitution patterns but different core structures.
Uniqueness
The uniqueness of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3,4,5-trimethoxybenzoate lies in its combination of the chromenone core with the trimethoxybenzoate ester, providing a distinct set of chemical and biological properties not found in simpler analogs.
Propriétés
Formule moléculaire |
C27H24O8 |
|---|---|
Poids moléculaire |
476.5 g/mol |
Nom IUPAC |
[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-6-yl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C27H24O8/c1-15-20-14-19(34-26(28)17-12-22(31-3)25(33-5)23(13-17)32-4)10-11-21(20)35-27(29)24(15)16-6-8-18(30-2)9-7-16/h6-14H,1-5H3 |
Clé InChI |
YZDFUDGVBAPRNA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11253096.png)
![3,4-dimethyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B11253100.png)
![3-(3,4-dimethoxyphenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2H-chromen-2-one](/img/structure/B11253109.png)
![N-[4-({4-[6-(Pyrrolidin-1-YL)pyridazin-3-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide](/img/structure/B11253115.png)

![N-(4-Acetylphenyl)-2-{[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B11253127.png)

![6-chloro-4-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11253136.png)

![N-(2-methylphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11253150.png)
![N-[6-(4-chlorophenyl)-2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydropyridazin-4-yl]propanamide](/img/structure/B11253152.png)
![3-fluoro-N-{2-[2-(4-fluorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B11253155.png)
![(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11253156.png)
![N-(4-Ethylphenyl)-2-{[6-(pyridin-4-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B11253164.png)
